Flumetasone pivalate-d3

CAS No.:

Cat. No.: VC16679321

Molecular Formula: C27H36F2O6

Molecular Weight: 497.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H36F2O6 |

|---|---|

| Molecular Weight | 497.6 g/mol |

| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1/i2D3 |

| Standard InChI Key | JWRMHDSINXPDHB-MYLXEJMVSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(C)(C)C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)O |

| Canonical SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

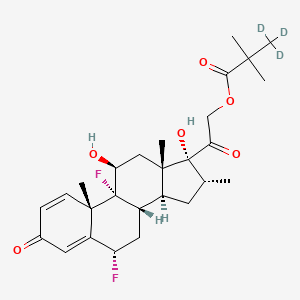

Flumetasone pivalate-d3 shares the core structure of flumetasone pivalate, which consists of a steroidal backbone with fluorine substitutions at positions 6 and 9 and a pivaloyloxy ester group at position 21. The deuterium atoms replace three hydrogen atoms in the pivalate moiety, specifically at the methyl groups of the 2,2-dimethylpropanoate component. This modification is reflected in its molecular formula, C₂₇H₃₃D₃F₂O₆, and a molecular weight of 497.6 g/mol, compared to 494.576 g/mol for the unlabeled form .

Table 1: Key Chemical Properties of Flumetasone Pivalate-d3

The stereochemistry of flumetasone pivalate-d3 is critical to its function. The compound adopts a 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl configuration, which enhances its glucocorticoid receptor binding affinity compared to non-fluorinated corticosteroids .

Synthesis and Labeling Strategy

Deuterium incorporation is achieved during the synthesis of the pivalate ester moiety. The 2,2-dimethylpropanoic acid precursor is deuterated at the three methyl hydrogens using catalytic deuteration methods. This labeled acid is then esterified with the 21-hydroxy group of flumetasone under mild acidic conditions. The process ensures minimal isotopic exchange at other positions, preserving the compound’s structural integrity.

Research Applications

Metabolic Tracing

The primary use of flumetasone pivalate-d3 is in quantitative mass spectrometry studies to track the parent drug’s absorption, distribution, metabolism, and excretion (ADME). For example, in rodent models, deuterium labeling allowed researchers to distinguish endogenous corticosteroids from administered flumetasone pivalate, revealing a plasma half-life of 4.2 hours and extensive hepatic metabolism via CYP3A4.

Analytical Method Development

Flumetasone pivalate-d3 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical chromatographic behavior to the unlabeled compound enables precise quantification of flumetasone pivalate in biological matrices, with reported limits of detection as low as 0.1 ng/mL in human plasma.

Stability Studies

Deuterium labeling aids in assessing the photostability and thermal degradation pathways of flumetasone pivalate. Accelerated stability tests under ICH guidelines showed that the labeled form undergoes <2% decomposition after 6 months at 25°C, compared to 3.5% for the non-deuterated compound, suggesting slight stabilization from isotopic substitution.

Regulatory and Patent Status

Flumetasone pivalate-d3 is available exclusively for non-clinical research. Patent protections for the parent compound have expired, but proprietary synthesis methods for the deuterated analog remain undisclosed. Regulatory agencies classify it as a Schedule H4 compound in jurisdictions requiring strict control over corticosteroids .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume